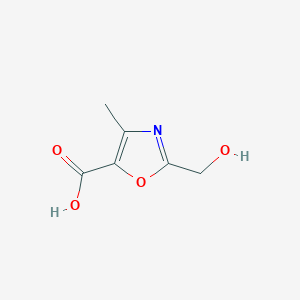
2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis involves the creation of complex molecules from simpler ones. For “2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide,” the synthesis could involve multiple steps, including acylation, arylation, and methoxylation reactions. Such processes are common in the production of acetamide derivatives, which are typically characterized by their efficiency and selectivity towards the desired product. The exact synthesis route would depend on the starting materials and the specific conditions employed, such as solvents, catalysts, and temperatures (Kumar, Sushil, & Khan, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior and properties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry can provide detailed insights into the arrangement of atoms within the molecule and its stereochemistry. These structural details are essential for predicting the reactivity and interaction of the molecule with biological targets or other chemicals.
Chemical Reactions and Properties
The compound’s functionality suggests it could participate in various chemical reactions typical of acetamides and methoxy-substituted phenyl groups. These might include nucleophilic substitution reactions, hydrolysis under acidic or basic conditions, and reactions with electrophiles or reducing agents. Understanding these reactions is essential for predicting the compound’s behavior in synthetic pathways or its stability under different conditions.
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystallinity, are critical for compound characterization. These properties influence the compound’s suitability for different applications, its formulation into products, and its handling and storage requirements. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable data in this regard.
Chemical Properties Analysis
The chemical properties of “2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide” include its acidity/basicity, reactivity towards various reagents, and stability under different environmental conditions. Studies focusing on similar compounds have shown that the presence of methoxy groups can significantly influence these properties by affecting electron distribution within the molecule (Zawilska, 2014).
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This study investigates the metabolism of various chloroacetamide herbicides, which share a structural resemblance with 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide, in human and rat liver microsomes. It explores the complex metabolic activation pathways that lead to carcinogenic compounds, suggesting a potential area of research in understanding the metabolic fate and toxicological implications of similar acetamide derivatives in agricultural settings (Coleman et al., 2000).
Catalytic Hydrogenation for Green Synthesis
This research highlights the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for producing azo disperse dyes, through catalytic hydrogenation. This study underscores the significance of developing environmentally friendly synthesis pathways for acetamide derivatives, potentially including the synthesis of 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide (Zhang Qun-feng, 2008).
Structural Study on Co-crystals and Salts of Quinoline Derivatives
This study provides insights into the structural configurations of quinoline derivatives with amide bonds, offering a foundation for understanding how 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide might interact with other compounds to form co-crystals or salts. These interactions could be crucial for pharmaceutical applications, particularly in drug formulation and design (Karmakar et al., 2009).
Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors
This research involves the synthesis of acetamide derivatives evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic drugs. It demonstrates the potential of acetamide derivatives, similar to 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide, in therapeutic applications, particularly in managing diabetes (Saxena et al., 2009).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-3-15(4-10-18)13-20(23)21-16-5-7-17(8-6-16)22-12-11-19(14-22)25-2/h3-10,19H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQOJYLSFHAJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)
![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide](/img/structure/B2487591.png)

![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)

![Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate](/img/structure/B2487603.png)


![4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2487606.png)

![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)
